![molecular formula C15H11ClN6O2 B2589990 N-( (8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)méthyl)-5-chloro-1H-indole-2-carboxamide CAS No. 2034596-95-5](/img/structure/B2589990.png)

N-( (8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)méthyl)-5-chloro-1H-indole-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

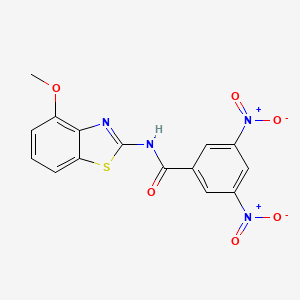

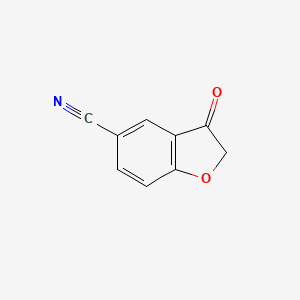

“5-chloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indole-2-carboxamide” is a compound that contains a triazole nucleus, which is a five-membered heterocycle with three nitrogen atoms and two carbon atoms . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .

Synthesis Analysis

Triazole compounds are synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The synthesis of triazolo[4,3-a]pyrazine derivatives with an indole moiety might involve hydrogen bond interactions with key amino acid residues of the target receptor .

Molecular Structure Analysis

The molecular structure of triazole compounds, including “5-chloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indole-2-carboxamide”, is characterized by a five-membered aromatic azole chain. There exist two tautomeric forms of triazole, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings .

Chemical Reactions Analysis

Triazole compounds are known to show versatile biological activities and are readily capable of binding in the biological system with a variety of enzymes and receptors . They have been found to exhibit good inhibitory effects in certain reactions .

Applications De Recherche Scientifique

Applications antifongiques

Le cycle triazole est une caractéristique courante de nombreux agents antifongiques en raison de sa capacité à inhiber la synthèse de l'ergostérol, un composant essentiel des membranes cellulaires fongiques. Compte tenu de sa similitude structurale avec des triazoles antifongiques connus, ce composé pourrait être étudié pour son efficacité contre les agents pathogènes fongiques, conduisant potentiellement au développement de nouveaux médicaments antifongiques .

Activité antibactérienne

Les dérivés de triazolo[4,3-a]pyrazine se sont avérés prometteurs dans la lutte contre les infections bactériennes. Ce composé, avec son noyau triazolo[4,3-a]pyrazine, peut présenter des propriétés antibactériennes, en particulier contre les bactéries Gram-positives et Gram-négatives. La recherche pourrait se concentrer sur ses concentrations minimales inhibitrices (CMI) par rapport aux traitements standard comme l'ampicilline .

Propriétés antioxydantes

La présence d'un groupe hydroxyle dans la structure du composé suggère qu'il pourrait avoir des propriétés antioxydantes. Les antioxydants sont essentiels pour réduire le stress oxydatif, qui est impliqué dans de nombreuses maladies. Ce composé pourrait être étudié pour sa capacité à piéger les radicaux libres .

Recherche antivirale

Les dérivés du triazole ont été utilisés dans la conception de médicaments antiviraux. Le composé en question pourrait être évalué pour son potentiel à inhiber la réplication virale, contribuant potentiellement au traitement des infections virales .

Utilisations anti-inflammatoires et analgésiques

En raison de l'importance pharmacologique des composés triazoles dans la réduction de l'inflammation et de la douleur, ce composé pourrait être exploré pour ses effets anti-inflammatoires et analgésiques. Il pourrait offrir un nouveau mécanisme d'action ou une efficacité améliorée par rapport aux médicaments existants .

Effets antiépileptiques

La classe des triazoles comprend plusieurs médicaments antiépileptiques. La structure du composé pourrait influencer l'excitabilité neuronale et pourrait être un candidat pour le développement de nouvelles thérapies antiépileptiques .

Activités antidépressives et anxiolytiques

Certains composés contenant du triazole sont connus pour agir sur le système nerveux central, offrant des avantages antidépresseurs et anxiolytiques. L'effet de ce composé sur les systèmes de neurotransmetteurs pourrait être un domaine de recherche intéressant, conduisant potentiellement à de nouveaux traitements pour les troubles de l'humeur .

Mécanisme D'action

Target of action

The compound contains a triazole moiety . Triazole compounds are known to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities .

Biochemical pathways

Triazole compounds are known to have antimicrobial, antioxidant, and antiviral potential .

Pharmacokinetics

In silico admet studies of similar compounds have shown suitable pharmacokinetic properties .

Result of action

Similar compounds have shown significant inhibitory activity against certain cell lines .

Action environment

The synthesis and study of similar compounds have considered various factors, including reaction temperature .

Orientations Futures

Analyse Biochimique

Biochemical Properties

5-chloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indole-2-carboxamide plays a significant role in biochemical reactions, particularly in the inhibition of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that regulates the cell cycle, and its inhibition can lead to the suppression of tumor cell proliferation . The compound interacts with CDK2 by binding to its active site, forming hydrogen bonds with key amino acids such as Leu83, which stabilizes the enzyme-inhibitor complex . This interaction disrupts the enzyme’s activity, thereby inhibiting cell cycle progression and inducing apoptosis in cancer cells .

Cellular Effects

The effects of 5-chloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indole-2-carboxamide on various cell types and cellular processes are profound. In cancer cells, the compound has been shown to induce cell cycle arrest at the G1 phase, leading to apoptosis . This effect is mediated through the inhibition of CDK2, which is crucial for the transition from the G1 to the S phase of the cell cycle . Additionally, the compound influences cell signaling pathways by modulating the expression of genes involved in cell proliferation and survival . These changes in gene expression contribute to the compound’s cytotoxic effects on cancer cells .

Molecular Mechanism

At the molecular level, 5-chloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indole-2-carboxamide exerts its effects primarily through the inhibition of CDK2 . The compound binds to the active site of CDK2, forming hydrogen bonds with key residues such as Leu83 . This binding disrupts the enzyme’s catalytic activity, preventing the phosphorylation of downstream targets required for cell cycle progression . Additionally, the compound induces changes in gene expression by modulating transcription factors and signaling pathways involved in cell proliferation and apoptosis . These molecular interactions contribute to the compound’s ability to inhibit tumor cell growth and induce cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-chloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indole-2-carboxamide have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound maintains its cytotoxic effects on cancer cells, with sustained inhibition of CDK2 activity and induction of apoptosis . These findings suggest that the compound has potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of 5-chloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indole-2-carboxamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, the compound can induce adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity .

Metabolic Pathways

5-chloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indole-2-carboxamide is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidation of the compound, followed by conjugation reactions mediated by transferases . These metabolic processes result in the formation of water-soluble metabolites that are excreted via the kidneys . The compound’s metabolism can influence its pharmacokinetics and therapeutic efficacy .

Transport and Distribution

Within cells and tissues, 5-chloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indole-2-carboxamide is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, the compound accumulates in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects . The distribution of the compound within tissues can influence its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of 5-chloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indole-2-carboxamide is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with CDK2 and other biomolecules . Targeting signals and post-translational modifications may direct the compound to specific subcellular compartments, enhancing its therapeutic effects . The localization of the compound within cells can influence its ability to modulate cellular processes and induce apoptosis .

Propriétés

IUPAC Name |

5-chloro-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN6O2/c16-9-1-2-10-8(5-9)6-11(19-10)14(23)18-7-12-20-21-13-15(24)17-3-4-22(12)13/h1-6,19H,7H2,(H,17,24)(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPMQKKLRFWFBGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C=C(N2)C(=O)NCC3=NN=C4N3C=CNC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-N'-(tricyclo[4.3.1.1(3,8)]undecane-1-carbonyl)benzenesulfonohydrazide](/img/structure/B2589908.png)

![3-(4-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2589911.png)

![N-[[1-(2-Methoxyphenyl)cyclopropyl]methyl]oxirane-2-carboxamide](/img/structure/B2589924.png)

![Acetic acid, 2-[[2-(1-methylethyl)phenyl]amino]-2-oxo-, ethyl ester](/img/structure/B2589925.png)

![1-(2-Methylphenyl)-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea](/img/structure/B2589929.png)

![Bis[(+)-pinanediolato]diboron](/img/structure/B2589930.png)